molecular formula C10H13N3O3S B012945 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide CAS No. 109902-09-2

4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B012945
CAS No.: 109902-09-2
M. Wt: 255.3 g/mol
InChI Key: WLOQQPVPKLIXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefsulodin is synthesized through a series of chemical reactions involving the incorporation of a sulfonamide group into the cephalosporin nucleus. The process typically involves:

Industrial Production Methods

Industrial production of cefsulodin involves large-scale chemical synthesis under controlled conditions to ensure consistency and quality. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefsulodin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cefsulodin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterium . Cefsulodin has a high affinity for PBPs of Pseudomonas aeruginosa, making it particularly effective against this pathogen .

Properties

CAS No.

109902-09-2

Molecular Formula

C10H13N3O3S

Molecular Weight

255.3 g/mol

IUPAC Name

2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol

InChI

InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)

InChI Key

WLOQQPVPKLIXRG-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO

SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.